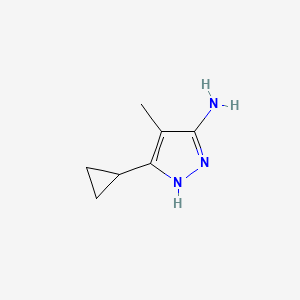

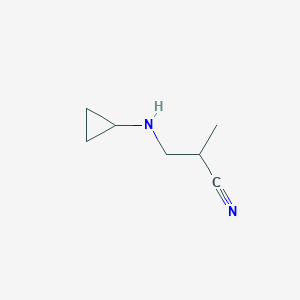

3-(Cyclopropylamino)-2-methylpropanenitrile

説明

3-(Cyclopropylamino)-2-methylpropanenitrile is a chemical compound with the molecular formula C6H10N2 . It has a molecular weight of 110.1570 .

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 three-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.980 g/mL at 25 °C, a boiling point of 90-92 °C/12 mmHg, and a refractive index n20/D of 1.4550 .科学的研究の応用

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including procedures for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, showcases the utility of cyclopropyl derivatives in pharmaceutical synthesis. This methodology proceeds at room temperature, maintaining the enantiomeric purity of the product, and is exemplified in the synthesis of dual reuptake inhibitors (Lifchits & Charette, 2008).

Meta-C–H Functionalization

The development of meta-C–H arylation and methylation using a nitrile template demonstrates the strategic use of cyclopropyl groups in directing functionalization, highlighting their role in synthetic organic chemistry to achieve site-selective C–H activation (Wan et al., 2013).

Bioorthogonal Reactivities

Research on isomeric cyclopropenes demonstrates the unique bioorthogonal reactivities of these compounds, differentiating by a single methyl group placement. Such reactivities are crucial for tagging biomolecules in complex environments, indicating the potential for cyclopropyl derivatives in bioconjugation and cellular studies (Kamber et al., 2013).

Antibacterial Drug Discovery

The synthesis and evaluation of cycloalkylamino naphthyridine derivatives for antibacterial activity showcase the potential of cyclopropylamine derivatives in medicinal chemistry. Structure-activity relationship studies of these compounds reveal their promise as therapeutic agents (Bouzard et al., 1992).

Material Science Applications

Studies on cyclopropylamine-modified plasma polymerized poly(methyl methacrylate) thin films for cell culture applications highlight the interdisciplinary utility of cyclopropyl derivatives. These materials exhibit favorable properties for biomedical applications, including supporting the growth of fibroblasts (Chan et al., 2017).

作用機序

Target of Action

The primary target of 3-(Cyclopropylamino)-2-methylpropanenitrile is the Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

It is suggested that the compound may inhibit the enzyme’s activity , thereby affecting protein synthesis.

Biochemical Pathways

By inhibiting Methionine aminopeptidase, the compound could potentially disrupt the maturation of nascent proteins .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on protein synthesis. By inhibiting Methionine aminopeptidase, the compound could potentially affect the maturation and function of proteins within the cell .

特性

IUPAC Name |

3-(cyclopropylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(4-8)5-9-7-2-3-7/h6-7,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXBYZBVHKCIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)